4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid
Overview
Description
4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid is a compound that belongs to the class of 4-aryl piperidines. It is particularly useful as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is known for its role in facilitating the degradation of specific proteins within cells, making it a valuable tool in chemical biology and medicinal chemistry.
Mechanism of Action
Target of Action
It is mentioned that this compound is useful as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The affected pathways are those involving the target proteins of the compound. The degradation of these proteins can have downstream effects on various cellular processes, depending on the specific functions of the proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the piperidine derivative with benzoic acid under appropriate reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to remove the Boc protecting group, yielding the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Typical reducing agents for Boc removal include trifluoroacetic acid (TFA) and hydrogenation over palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the free amine derivative.
Scientific Research Applications
4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a linker in PROTAC development.
Biology: Facilitates targeted protein degradation, aiding in the study of protein function and regulation.
Medicine: Potential therapeutic applications in the treatment of diseases by degrading disease-causing proteins.
Industry: Employed in the development of novel chemical entities and drug discovery processes.
Comparison with Similar Compounds
Similar Compounds
3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid: Another 4-aryl piperidine used as a semi-flexible linker in PROTAC development.
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid: Used as a building block in organic synthesis.
Uniqueness
4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid is unique due to its specific structure, which provides optimal flexibility and stability as a linker in PROTACs. This makes it particularly effective in facilitating targeted protein degradation compared to other similar compounds.
Properties
IUPAC Name |
4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]sulfamoyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(22)19-10-8-13(9-11-19)18-26(23,24)14-6-4-12(5-7-14)15(20)21/h4-7,13,18H,8-11H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTJEZDZRHRXKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117575 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(4-carboxyphenyl)sulfonyl]amino]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-79-0 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(4-carboxyphenyl)sulfonyl]amino]-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(4-carboxyphenyl)sulfonyl]amino]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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